Technical Monograph: 3-Fluoro-N-(piperidin-4-yl)benzamide
Technical Monograph: 3-Fluoro-N-(piperidin-4-yl)benzamide
CAS: 1233955-48-0 Role: Privileged Scaffold & Pharmacophore Intermediate Document Type: Technical Whitepaper for Medicinal Chemistry Applications
Part 1: Executive Summary & Core Directive
The Fluorine-Amine Nexus in Drug Design 3-Fluoro-N-(piperidin-4-yl)benzamide is not merely a catalog reagent; it is a privileged scaffold in modern fragment-based drug discovery (FBDD). This molecule represents a strategic convergence of two critical medicinal chemistry motifs: the metabolically robust fluorinated phenyl ring and the versatile 4-aminopiperidine linker .
In the context of drug development, this scaffold serves as a "warhead carrier" or a "binding anchor." Its architecture allows it to function as a primary pharmacophore in PARP inhibitors (mimicking nicotinamide), GPCR ligands (targeting 5-HT and Dopamine receptors), and Kinase inhibitors . The 3-fluoro substitution is non-trivial; it modulates the pKa of the amide, blocks metabolic oxidation at the vulnerable meta-position, and influences the dipole moment for specific active-site alignment.
This guide provides a rigorous technical analysis of CAS 1233955-48-0, detailing its synthesis, physicochemical profile, and application in high-affinity ligand design.
Part 2: Chemical Architecture & Physicochemical Profile
2.1 Structural Analysis
The molecule consists of a 3-fluorophenyl group linked via an amide bond to a piperidine ring.
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The 3-Fluoro Effect: Unlike 4-fluoro substitutions which primarily block para-metabolism, the 3-fluoro group exerts a strong inductive electron-withdrawing effect (
) on the amide carbonyl. This increases the acidity of the amide proton, potentially strengthening Hydrogen-bond donor capability in the enzyme active site (e.g., Serine protease oxyanion holes or PARP active sites). -
The Piperidine Vector: The 4-substituted piperidine provides a rigid, non-planar vector. The secondary amine (
) at the piperidine tail is the primary "growth vector" for SAR (Structure-Activity Relationship) expansion, allowing coupling to urea, sulfonamide, or heteroaryl caps.
2.2 Physicochemical Data Table
| Property | Value (Predicted/Exp) | Significance in Drug Design |
| Molecular Weight | 222.26 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| LogP | ~1.2 - 1.5 | High water solubility; excellent starting point for lipophilic optimization. |
| pKa (Piperidine) | ~9.8 | Basic amine ensures lysosomal trapping or ionic interaction with Asp/Glu residues. |
| pKa (Amide) | ~14.5 | Neutral under physiological conditions. |
| H-Bond Donors | 2 (Amide NH, Amine NH) | Critical for backbone interactions. |
| H-Bond Acceptors | 2 (Amide CO, Fluorine) | Fluorine acts as a weak acceptor; Carbonyl is a strong acceptor. |
| TPSA | ~41 Ų | High membrane permeability potential. |
Part 3: Synthesis & Manufacturing Protocol
Objective: Scalable synthesis of 3-fluoro-N-(piperidin-4-yl)benzamide hydrochloride salt. Purity Target: >98% (HPLC).
3.1 Retrosynthetic Analysis & Workflow
The synthesis follows a convergent pathway: Amide coupling of activated 3-fluorobenzoic acid with N-Boc-protected 4-aminopiperidine, followed by acid-mediated deprotection.
Figure 1: Convergent synthesis workflow for CAS 1233955-48-0.
3.2 Detailed Experimental Protocol
Step 1: Amide Coupling
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Reagents: 3-Fluorobenzoic acid (1.0 eq), tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq).
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Solvent: Anhydrous DMF (Dimethylformamide).
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Procedure:
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Dissolve 3-fluorobenzoic acid in DMF (0.1 M concentration).
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Add DIPEA and stir for 10 minutes to pre-activate the acid.
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Add HATU and stir for 15 minutes (solution may turn yellow).
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Add tert-butyl 4-aminopiperidine-1-carboxylate.
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Stir at Room Temperature (RT) for 12–16 hours under Nitrogen atmosphere.
-
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Work-up: Dilute with EtOAc, wash with 1M citric acid (removes DIPEA), sat. NaHCO₃ (removes unreacted acid), and brine. Dry over MgSO₄ and concentrate.
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Validation: LC-MS should show [M+H]⁺ ~ 323 (Boc-protected mass).
Step 2: Boc-Deprotection
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Reagents: 4M HCl in Dioxane (excess).
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Solvent: Dichloromethane (DCM) or Methanol.
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Procedure:
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Dissolve the intermediate from Step 1 in minimal DCM.
-
Add 4M HCl in Dioxane dropwise at 0°C.
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Allow to warm to RT and stir for 2–4 hours. A white precipitate (the HCl salt) typically forms.
-
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Isolation: Filter the precipitate, wash with diethyl ether (to remove organic impurities), and dry under vacuum.
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Yield: Typical yields are 85–95% for this step.
Part 4: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8]
4.1 PARP Inhibitor Design (The Nicotinamide Mimic)
Poly(ADP-ribose) polymerases (PARP) bind NAD+. The benzamide moiety of CAS 1233955-48-0 acts as a bioisostere for the nicotinamide ring of NAD+.
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Mechanism: The amide oxygen and nitrogen form critical Hydrogen bonds with Gly863 and Ser904 (in PARP1).
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The 3-Fluoro Role: It occupies a hydrophobic pocket usually reserved for the C-3 position of nicotinamide, improving selectivity against other NAD-binding enzymes.
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Extension: The piperidine nitrogen projects into the "solvent front," allowing the attachment of solubilizing tails or bulky groups to induce conformational changes (as seen in Niraparib).
4.2 GPCR Ligand Design (5-HT & Dopamine)
In 5-HT4 and D2/D4 receptor ligands, the N-(piperidin-4-yl)benzamide core is a classic "linker-pharmacophore."
-
Interaction: The protonated piperidine nitrogen forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the GPCR transmembrane bundle.
-
The Benzamide: Acts as the aromatic head group, engaging in Pi-Pi stacking with aromatic residues (Phe/Trp) in the binding pocket.
Figure 2: Pharmacophore mapping and SAR expansion logic.
Part 5: Quality Control & Analytics
Self-Validating Analytical Suite: To ensure the integrity of the scaffold before using it in library synthesis, the following criteria must be met:
-
1H NMR (DMSO-d6, 400 MHz):
- 8.5 ppm (d, 1H, Amide NH).
- 7.6–7.3 ppm (m, 4H, Aromatic protons; look for multiplet splitting due to F-coupling).
- 3.9 ppm (m, 1H, Piperidine CH-N-Amide).
- 3.0–2.6 ppm (m, 4H, Piperidine CH2 adjacent to NH).
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Diagnostic: Absence of Boc singlet at ~1.4 ppm confirms deprotection.
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HPLC Purity:
-
Column: C18 Reverse Phase.
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Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.
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Requirement: Single peak >98% integration at 254 nm.
-
-
Fluorine NMR (19F NMR):
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Single peak around -110 to -115 ppm (characteristic of meta-fluoro aromatics).
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Part 6: Safety & Handling (MSDS Summary)
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Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
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Handling: The free base is a solid; the HCl salt is hygroscopic. Store in a desiccator.
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Toxicity: Piperidine derivatives can show neuroactivity; handle with standard PPE (gloves, goggles, fume hood). Avoid inhalation of dust.[1][2]
References
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Synthesis & SAR of Piperidinyl Benzamides: Title: Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor.[3] Source: Journal of Medicinal Chemistry (2009).[4] Link:[Link] (Note: Establishes the piperidine-benzamide motif as a core PARP pharmacophore).
-
Fluorine in Medicinal Chemistry: Title: Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (2008). Link:[Link] (Note: Authoritative guide on the metabolic and electronic effects of fluorine substitution).
-
GPCR Ligand Design: Title: Structure-based discovery of novel dopamine D4 receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters.[5][4] Link:[Link] (Note: Demonstrates the utility of the benzamide-piperidine scaffold in GPCR targeting).
Sources
- 1. actylislab.com [actylislab.com]
- 2. fishersci.com [fishersci.com]
- 3. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delta agonist hydroxy bioisosteres: the discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
